4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,16H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBZXEAUPFCBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl halides and suitable nucleophiles.
Attachment of the Aniline Group: The aniline group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aniline derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a tool compound for studying various biological processes and pathways, particularly those involving triazole derivatives
Mechanism of Action
The mechanism of action of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline
This compound (C₁₄H₁₂N₄) shares the triazole-aniline backbone but lacks the 3-chlorophenyl substitution. Key differences include:
- Molecular Weight : 236.28 g/mol (vs. 270.72 g/mol for the chlorinated derivative).
Isoxazole-Triazole Hybrids (TT00 Series)
The TT00 series, such as 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine , incorporates a triazole core with isoxazole and pyridine substituents. Key comparisons:
- Structural Complexity : The TT00 series includes a methyl group on the triazole ring and an ethoxy-isoxazole chain, broadening steric and electronic diversity.
- Applications: These compounds are patented for stress-related disorders in veterinary medicine, contrasting with the unknown therapeutic profile of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline .
Triazole Schiff Base Benzopyranone Derivatives
Compounds synthesized by Zheng et al. (2012) combine triazole with benzopyranone and Schiff base moieties. Notable contrasts:
- Bioactivity : These derivatives exhibit antiviral activity against cucumber mosaic virus (CMV) at 500 mg/L, suggesting triazole’s role in agrochemical applications. The target compound’s biological activity remains unexplored .
- Functional Groups : The Schiff base introduces imine (-C=N-) linkages, which may enhance metal-chelation properties compared to the aniline group in the target compound .
Data Table: Comparative Analysis of Triazole Derivatives
Research Findings and Implications
- Chlorine Substitution : The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological systems, a trend observed in halogenated pharmaceuticals .
- Therapeutic Potential: While the TT00 series targets stress pathways, the absence of isoxazole and pyridine in the target compound limits direct therapeutic comparisons.
- Synthetic Flexibility : The triazole core allows modular substitution, as demonstrated by the diverse applications of related compounds (e.g., antiviral, anti-stress) .
Biological Activity
4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.66 g/mol. The compound features a triazole ring and an aniline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₄ |
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Properties
Research has shown that compounds containing triazole rings exhibit significant anticancer properties. Studies indicate that this compound has shown promising results against various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole and phenyl rings significantly affect the biological activity of the compound:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's lipophilicity and biological activity.
- Triazole Ring Modifications : Substituents on the triazole ring can alter binding affinity to target proteins, affecting overall potency .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Triazole Ring :
- A cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
- Nucleophilic Substitution :
- Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Apoptosis Induction :
- Comparative Analysis with Other Compounds :
Q & A
Q. How can computational modeling complement experimental studies in optimizing this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC values. Validate predictions with synthetic analogs, as shown for TANKYRASE inhibitors like G007-LK .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
